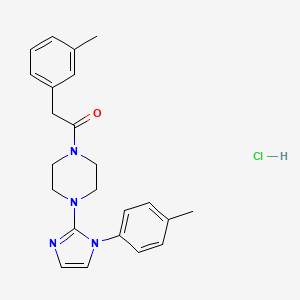
2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C23H27ClN4O and its molecular weight is 410.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(m-tolyl)-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperazine ring, an imidazole moiety, and a tolyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole and piperazine have shown activity against various bacterial strains, including Mycobacterium tuberculosis and other pathogens. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Compounds containing imidazole and piperazine groups have been investigated for their anticancer potential. A study evaluated several derivatives against human cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For example, compounds with IC50 values in the low micromolar range demonstrated promising activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological effects. Compounds similar to the target compound have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This property suggests potential applications in treating psychiatric disorders.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing signaling pathways crucial for cellular function.
- DNA Interaction : Some derivatives have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.
Study on Antitubercular Activity
A study focused on a series of substituted imidazole-piperazine derivatives reported significant antitubercular activity. Among these, compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating strong potential for further development as therapeutic agents .
Cytotoxicity Assessment
In another investigation, researchers assessed the cytotoxic effects of various piperazine derivatives on human embryonic kidney cells (HEK-293). The results indicated that most active compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for therapeutic use .
Data Tables
| Compound Name | Structure | IC50 (μM) | Target |
|---|---|---|---|
| Compound A | Structure | 2.0 | MCF-7 Cancer Cells |
| Compound B | Structure | 3.5 | PC3 Cancer Cells |
| Compound C | Structure | 4.0 | M. tuberculosis |
特性
IUPAC Name |
2-(3-methylphenyl)-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O.ClH/c1-18-6-8-21(9-7-18)27-11-10-24-23(27)26-14-12-25(13-15-26)22(28)17-20-5-3-4-19(2)16-20;/h3-11,16H,12-15,17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKLHWZCBUSXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CC(=C4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














